2-Bromo-N,N-diethylethylamine hydrobromide

Catalog No.
S662108
CAS No.
1069-72-3
M.F
C6H15Br2N
M. Wt
261 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N,N-diethylethylamine hydrobromide

CAS Number

1069-72-3

Product Name

2-Bromo-N,N-diethylethylamine hydrobromide

IUPAC Name

2-bromo-N,N-diethylethanamine;hydrobromide

Molecular Formula

C6H15Br2N

Molecular Weight

261 g/mol

InChI

InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H

InChI Key

HLMHCDKXKXBKQK-UHFFFAOYSA-N

SMILES

CCN(CC)CCBr.Br

Synonyms

2-Bromo-N,N-diethylethanamine Hydrobromide; 2-Bromotriethylamine Hydrobromide; (2-Bromoethyl)diethylamine Hydrobromide; 2-(Diethylamino)ethyl Bromide Hydrobromide; N,N-Diethyl-2-amino-1-bromoethane Hydrobromide; N-(2-Bromoethyl)diethylamine Hydrobro

Canonical SMILES

CC[NH+](CC)CCBr.[Br-]

Isomeric SMILES

CC[NH+](CC)CCBr.[Br-]

The exact mass of the compound 2-Bromoethyldiethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3) is a crystalline alkylating agent utilized to introduce the diethylaminoethyl (DEAE) functional group into organic substrates and biopolymers. As a hydrobromide salt, it presents as a stable, weighable solid with a molecular weight of 261.00 g/mol, effectively masking the high intrinsic reactivity of its free base form. In industrial and laboratory settings, it serves as a critical precursor for the synthesis of small-molecule pharmaceuticals and for the cationic modification of polysaccharides to produce DEAE-cellulose and DEAE-dextran. Its procurement value lies in its balance of high electrophilic reactivity—driven by the bromide leaving group—and the handling stability conferred by its salt form, making it a reliable reagent for both precise stoichiometric API synthesis and scalable polymer functionalization .

Attempting to substitute 2-Bromo-N,N-diethylethylamine hydrobromide with its cheaper chloride analog, 2-Chloro-N,N-diethylethylamine hydrochloride, often results in process bottlenecks. Chloride is a significantly poorer leaving group than bromide, typically necessitating higher reaction temperatures, stronger bases, and extended reflux times to achieve acceptable alkylation yields. These forcing conditions can degrade sensitive substrates or lead to unwanted side reactions. Conversely, utilizing the un-ionized free base (2-Bromo-N,N-diethylethylamine) is practically unfeasible for routine procurement; the unprotonated tertiary amine rapidly undergoes intramolecular nucleophilic attack to form a highly reactive aziridinium intermediate, resulting in spontaneous polymerization and complete loss of reagent titer. Procurement of the hydrobromide salt is therefore strictly required to maintain both shelf stability and high alkylation efficiency.

Mild-Condition Polymer Functionalization (DEAE-Polymers)

For the functionalization of sensitive biopolymers like phytoglycogen to produce DEAE-derivatives, maintaining the structural integrity of the polymer backbone is paramount. Using 2-Bromo-N,N-diethylethylamine hydrobromide enables efficient alkylation at room temperature. Quantitative protocols demonstrate that reacting phytoglycogen with the bromo-salt overnight at room temperature yields 83% of the DEAE-product with a degree of substitution (DS) of 0.36, without the need for harsh heating[1]. In contrast, less reactive alkylating agents require elevated temperatures that can induce polymer degradation or unwanted side reactions.

Evidence DimensionPolymer alkylation yield and conditions
Target Compound Data83% yield, DS 0.36 at room temperature
Comparator Or BaselineLower-reactivity alkylating agents (require elevated temperatures)
Quantified DifferenceEliminates the need for thermal forcing, preserving polymer integrity
ConditionsAqueous functionalization of phytoglycogen nanoparticles

Enables the high-yield production of intact, monodisperse functionalized biopolymers by avoiding the thermal degradation associated with less reactive precursors.

Reagent Shelf-Life and Intramolecular Stability

The unprotonated free base of 2-bromo-N,N-diethylethylamine is highly unstable, rapidly undergoing intramolecular nucleophilic attack to form a reactive aziridinium intermediate that subsequently polymerizes. In contrast, the hydrobromide salt (CAS 1069-72-3) completely inhibits this cyclization, remaining stable for extended periods under recommended 2-8 °C storage conditions . This handling stability is critical for ensuring accurate stoichiometry during procurement and scale-up, whereas the free base cannot be reliably stored or transported.

Evidence DimensionStorage stability and handling viability
Target Compound DataStable solid at 2-8 °C; prevents aziridinium formation
Comparator Or BaselineFree base (rapidly cyclizes and polymerizes)
Quantified DifferenceMonths of shelf life vs. rapid degradation within hours/days
ConditionsStandard laboratory storage and transport

Procuring the hydrobromide salt is mandatory to prevent reagent degradation and ensure reproducible stoichiometric additions in downstream synthesis.

N-Alkylation Efficiency for Heterocyclic APIs

When synthesizing N-alkylated heterocycles like thieno[2,3-b]pyridines, 2-Bromo-N,N-diethylethylamine hydrobromide serves as a highly efficient electrophile. In established protocols, reacting the heterocyclic core with the bromo-salt at 100 °C achieves complete regioselective N-alkylation [1]. The higher leaving group ability of the bromide ion ensures rapid conversion compared to chloro-analogs, which exhibit slower kinetics and require more forcing conditions that can lead to decomposition of the heterocyclic core.

Evidence DimensionLeaving group kinetics in N-alkylation
Target Compound DataRapid, regioselective N-alkylation at 100 °C
Comparator Or Baseline2-Chloro-N,N-diethylethylamine hydrochloride (slower kinetics, requires higher activation energy)
Quantified DifferenceHigher reactivity and faster conversion rates for the bromo-derivative
ConditionsRegioselective N-alkylation of thieno[2,3-b]pyridines in DMF

Using the more reactive bromo-derivative minimizes reaction times and protects sensitive heterocyclic cores from degradation during API synthesis.

Synthesis of DEAE-Functionalized Biopolymers

Utilized to introduce diethylaminoethyl groups into polysaccharides (e.g., phytoglycogen, cellulose, dextran) under mild aqueous conditions, preserving the polymer backbone while achieving high degrees of substitution [1].

Preparation of Small-Molecule APIs

Serves as a critical alkylating agent in the synthesis of pharmaceuticals requiring a basic diethylaminoethoxy or diethylaminoethyl side chain, such as antiviral agents and amiodarone analogs, where high reaction yields and regioselectivity are required [2].

Development of Cationic Surfactants and Lipids

Employed in the synthesis of zwitterionic and cationic gemini surfactants where the stable hydrobromide salt allows for precise stoichiometric control during the etherification of diol precursors [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1069-72-3

Dates

Last modified: 08-15-2023

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